N-(phenylimino)methanesulfonamide
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Overview
Description
N-(phenylimino)methanesulfonamide: is an organic compound that belongs to the class of sulfonamides. Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group. This compound is known for its applications in various fields, including chemistry, biology, and medicine, due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Copper-Catalyzed Arylation: One common method involves the copper-catalyzed arylation of sulfonamides with arylboronic acids.
Sulfonylation Reaction: Another method involves the reaction of sulfonyl chlorides with amines.
Industrial Production Methods: Industrial production methods for N-(phenylimino)methanesulfonamide typically involve large-scale synthesis using the above-mentioned synthetic routes. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(phenylimino)methanesulfonamide can undergo oxidation reactions, often resulting in the formation of sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to corresponding amines.
Substitution: The compound can participate in substitution reactions, where the sulfonamide group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols under basic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: It is employed in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology and Medicine:
Antibacterial Agents: Sulfonamides, including this compound, are known for their antibacterial properties and are used in the development of antibiotics.
Drug Design: The compound is used in drug design and discovery programs due to its ability to interact with biological targets.
Industry:
Mechanism of Action
N-(phenylimino)methanesulfonamide exerts its effects through various mechanisms, depending on its application. In antibacterial applications, it acts as a competitive antagonist of p-aminobenzoic acid (PABA), inhibiting the synthesis of folic acid, which is essential for bacterial DNA production . This inhibition leads to the bacteriostatic effect, preventing bacterial growth and replication.
Comparison with Similar Compounds
Methanesulfonamide: Similar in structure but lacks the phenyl group, making it less versatile in certain applications.
Sulfanilamide: A well-known sulfonamide used in antibiotics, but with different substituents leading to varied biological activities.
Sulfamethoxazole: Another sulfonamide antibiotic, structurally similar but with additional functional groups enhancing its antibacterial properties.
Uniqueness: N-(phenylimino)methanesulfonamide is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and applications. Its phenyl group provides additional stability and reactivity, making it a valuable compound in both research and industrial applications.
Properties
CAS No. |
1086226-01-8 |
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Molecular Formula |
C7H8N2O2S |
Molecular Weight |
184.2 |
Purity |
95 |
Origin of Product |
United States |
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